N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. The presence of fluorine and pyridine moieties in the structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide typically involves the reaction of 3-fluorobenzylamine with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atom can enhance binding affinity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-N-(pyridin-2-yl)benzamide
- N-(3-methylbenzyl)-N-(pyridin-2-yl)benzamide
- N-(3-trifluoromethylbenzyl)-N-(pyridin-2-yl)benzamide
Uniqueness
N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance lipophilicity, metabolic stability, and binding affinity, making this compound potentially more effective in its applications compared to its analogs.
Properties
Molecular Formula |
C19H15FN2O |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H15FN2O/c20-17-10-6-7-15(13-17)14-22(18-11-4-5-12-21-18)19(23)16-8-2-1-3-9-16/h1-13H,14H2 |
InChI Key |
MKWNJARLLHYUKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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